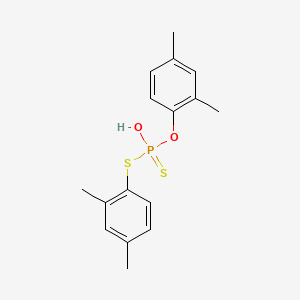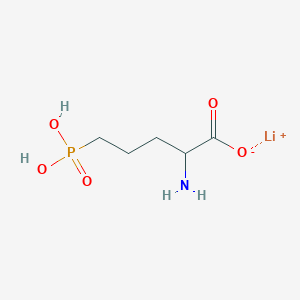
Lithium 2-amino-5-phosphonopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ap-5 lithium salt is a chemical compound that has garnered attention in various scientific fields due to its unique properties and applications. It is a lithium salt derivative that is often used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ap-5 lithium salt typically involves the reaction of a precursor compound with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethyl sulfoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of Ap-5 lithium salt involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ap-5 lithium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction typically results in lower oxidation state products.
Aplicaciones Científicas De Investigación
Ap-5 lithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems, including its role in cellular signaling pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of mood disorders.
Industry: It is used in the production of advanced materials, including lithium-ion batteries and other energy storage devices.
Mecanismo De Acción
The mechanism of action of Ap-5 lithium salt involves its interaction with various molecular targets and pathways. In biological systems, it is believed to affect cellular signaling by modulating the activity of enzymes and receptors. For example, it may inhibit certain enzymes involved in the inositol phosphate pathway, leading to changes in cellular signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium carbonate
- Lithium citrate
- Lithium orotate
Comparison
Ap-5 lithium salt is unique in its specific applications and properties compared to other lithium salts. While lithium carbonate and lithium citrate are commonly used in medical treatments, Ap-5 lithium salt is more specialized for research and industrial applications. Its unique chemical structure allows it to participate in a wider range of chemical reactions, making it a versatile compound in various fields.
Propiedades
Fórmula molecular |
C5H11LiNO5P |
|---|---|
Peso molecular |
203.1 g/mol |
Nombre IUPAC |
lithium;2-amino-5-phosphonopentanoate |
InChI |
InChI=1S/C5H12NO5P.Li/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |
Clave InChI |
DHZMTARECLREHH-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C(CC(C(=O)[O-])N)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)
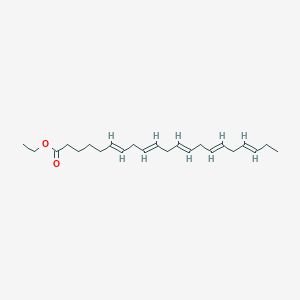


![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)
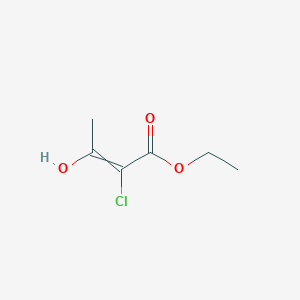

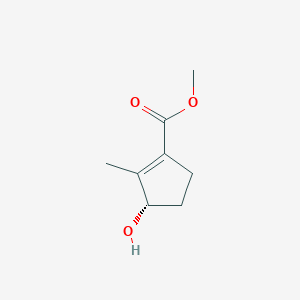
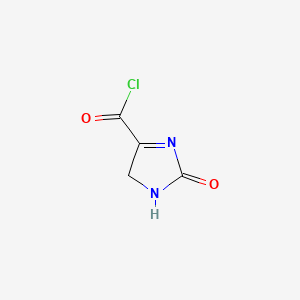
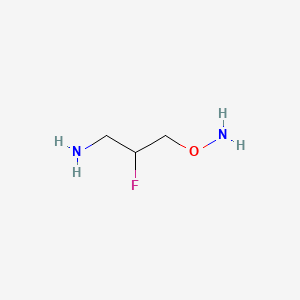

![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
